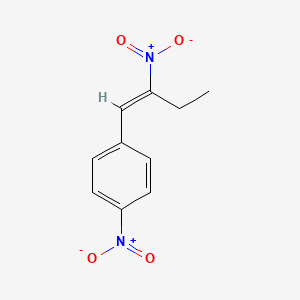
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene” is a chemical compound with the molecular formula C10H10N2O4 . It has a molecular weight of 222.2 .
Molecular Structure Analysis
The asymmetric unit of the title compound, C9H8N2O4, contains two crystallographically independent molecules, both of which adopt an E configuration about the C=C bond . In the crystal, the molecules stack into columns along the c axis through π-π interactions, with centroid-centroid distances of 3.695 (3) and 3.804 (3) Å . The columns are further connected into a three-dimensional network by C-H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 222.2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Electronic Devices and Molecular Electronics
Nitroamine redox centers, similar to those possibly derivable from 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene, have been used in molecular electronic devices. A study demonstrated that such molecules could exhibit significant on-off ratios and negative differential resistance, showcasing their potential in developing advanced electronic components (Chen, Reed, Rawlett, & Tour, 1999).
Chemosensors for Explosives Detection
Derivatives of nitroaromatic compounds have been designed as fluorescent chemosensors for the detection of nitroaromatic explosives. These chemosensors demonstrate high sensitivity and selectivity, indicating the potential of this compound derivatives in security and environmental monitoring applications (Jin-Feng Xiong et al., 2014).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, nitroaromatic compounds often serve as intermediates in the synthesis of complex organic molecules. For instance, an enantioselective synthesis approach utilized sequential inter- and intramolecular Michael reactions involving a nitro compound similar in reactivity to this compound. This methodology is crucial for synthesizing compounds with potential pharmaceutical applications (Barco et al., 1994).
Magnetic Materials and Spintronics
The study of magnetic interactions in molecules containing nitroxide radicals suggests applications in the development of magnetic materials and spintronics. These materials have potential use in quantum computing and information storage technologies (Junpei Fujita et al., 1996).
Catalysis and Material Science
Nitroaromatic compounds, by virtue of their reactivity, find applications in catalysis and the synthesis of new materials. For example, metal-organic frameworks (MOFs) incorporating nitroaromatic linkers have been developed as heterogeneous catalysts for organic transformations, highlighting the versatility of nitroaromatic compounds in facilitating chemical reactions (Ying Zhao et al., 2013).
Eigenschaften
IUPAC Name |
1-nitro-4-[(E)-2-nitrobut-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOBQJIBZWZLLZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
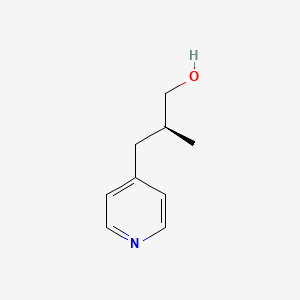
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)
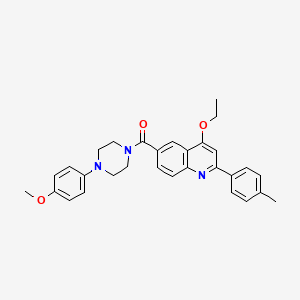
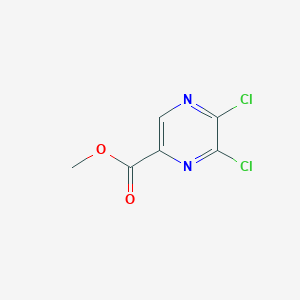
![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)
![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)
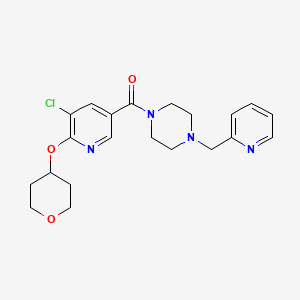
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)
![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)
